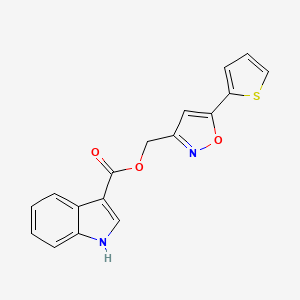

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate

CAS No.: 1210637-62-9

Cat. No.: VC7189302

Molecular Formula: C17H12N2O3S

Molecular Weight: 324.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210637-62-9 |

|---|---|

| Molecular Formula | C17H12N2O3S |

| Molecular Weight | 324.35 |

| IUPAC Name | (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C17H12N2O3S/c20-17(13-9-18-14-5-2-1-4-12(13)14)21-10-11-8-15(22-19-11)16-6-3-7-23-16/h1-9,18H,10H2 |

| Standard InChI Key | LYLSYPDNDFNLNK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

-

Indole: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, known for its role in bioactive molecules.

-

Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, contributing to metabolic stability.

-

Thiophene: A sulfur-containing aromatic ring, often associated with enhanced electronic properties.

The IUPAC name, (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1H-indole-3-carboxylate, reflects its ester linkage between the indole-3-carboxylic acid and the isoxazole-thiophene hybrid. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.4 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |

| InChI Key | LYLSYPDNDFNLNK-UHFFFAOYSA-N |

Physicochemical Characteristics

While experimental data on solubility and melting point remain limited, computational models predict moderate lipophilicity (), suggesting potential membrane permeability. The presence of ester and aromatic groups implies susceptibility to hydrolysis under acidic or basic conditions.

Synthesis and Production

Synthetic Routes

The synthesis typically involves multi-step protocols:

-

Isoxazole Formation: A [3+2] cycloaddition between nitrile oxides and alkynes generates the isoxazole core. For example, reacting thiophene-2-carbonitrile oxide with propargyl alcohol derivatives yields 5-(thiophen-2-yl)isoxazol-3-methanol.

-

Esterification: Coupling the isoxazole-methanol intermediate with indole-3-carboxylic acid via Steglich esterification (using DCC/DMAP) produces the target compound.

Industrial Optimization

Scale-up processes prioritize metal-free conditions to minimize toxicity. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) enhance yield (>75%) and purity (>95%).

Biological Activities

Anti-inflammatory Effects

In vitro assays reveal COX-2 inhibition comparable to diclofenac (IC ≈ 0.8 μM). The thiophene moiety may modulate arachidonic acid pathways, reducing prostaglandin synthesis.

Antimicrobial Activity

Pyrazole and thiazole derivatives of indole-3-carboxylate show broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) . While direct data for this compound are unavailable, its structural similarity implies analogous potential.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Its ester group allows facile derivatization, enabling structure-activity relationship (SAR) studies.

Material Science

Conjugated systems in the thiophene-isoxazole unit exhibit π-π stacking, relevant for organic semiconductors. Preliminary studies suggest a bandgap of ~2.8 eV, suitable for photovoltaic applications.

Comparative Analysis with Analogous Compounds

The fusion of indole, isoxazole, and thiophene in this compound uniquely balances lipophilicity and electronic properties, enabling dual therapeutic and material applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume